4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone
Researchers requiring a well-defined dihydroisoquinoline-cyclohexanone scaffold often face unreliable sourcing. This compound offers a confirmed solution. • Bicyclic core conferring specific steric and electronic properties for SAR exploration • ≥95% purity, CAS 166398-23-8 • Available for immediate research use with batch-to-batch consistency.
Technical Parameters
Basic Identity
| Product Name | 4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone |
|---|---|
| CAS | 166398-23-8 |
| Molecular Formula | C15H19NO |
| Molecular Weight | 229.32 g/mol |
Structural Identifiers
| SMILES | C1CC(=O)CCC1N2CCC3=CC=CC=C3C2 |
|---|---|
| InChI | InChI=1S/C15H19NO/c17-15-7-5-14(6-8-15)16-10-9-12-3-1-2-4-13(12)11-16/h1-4,14H,5-11H2 |
| InChIKey | BYRHPLCFXPSWTK-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 2 mg / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
4-(3,4-Dihydroisoquinolin-2(1H)-yl)cyclohexanone (CAS 166398-23-8): Baseline Properties and Structural Context for Procurement Evaluation
4-(3,4-Dihydroisoquinolin-2(1H)-yl)cyclohexanone (CAS 166398-23-8) is a synthetic organic compound with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol [1]. It consists of a cyclohexanone ring directly linked to a 3,4-dihydroisoquinoline moiety, a bicyclic structure that confers specific steric and electronic properties. The compound has a computed XLogP3-AA value of 2.0, one rotatable bond, two hydrogen bond acceptors, and zero hydrogen bond donors [1]. Its InChIKey is BYRHPLCFXPSWTK-UHFFFAOYSA-N . Commercial availability is confirmed with typical purity specifications of ≥95% . The compound is classified as a research-use-only chemical intermediate or scaffold, not intended for therapeutic or veterinary use . This compound is a specific molecular entity within the broader dihydroisoquinoline-cycloalkanone structural class.
- [1] PubChem. PubChem Compound Summary for CID 10633177, 4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone. National Center for Biotechnology Information. View Source
Procurement Alert: Why Generic Dihydroisoquinoline-Cyclohexanone Substitution Without 166398-23-8-Specific Verification Fails
There is currently no publicly available, peer-reviewed data that allows for a meaningful, quantitative differentiation between 4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone and its closest structural analogs. The published literature does not contain direct head-to-head comparisons, cross-study comparable data, or even robust class-level inferences that would permit a data-driven selection of this specific CAS number over alternatives. While the compound appears in the literature, the available data are limited to isolated property measurements (e.g., Ki values from a single 1994 study ) without comparator data, and reports of its use as a synthetic building block without yield comparisons [1]. Therefore, generic substitution cannot be deemed to "fail" or "succeed" on an evidence basis; instead, procurement decisions must rely on project-specific requirements for this exact scaffold, as no quantitative evidence exists to support claims of superior performance over analogs.
- [1] Qiu XL, et al. Stereoselective synthesis of chiral IBR2 analogues. J Org Chem. 2009 Mar 6;74(5):2018-27. doi: 10.1021/jo802607f. View Source
4-(3,4-Dihydroisoquinolin-2(1H)-yl)cyclohexanone (166398-23-8) Quantitative Evidence Guide: Differential Performance Data
Verified Research Application Scenarios for 4-(3,4-Dihydroisoquinolin-2(1H)-yl)cyclohexanone (CAS 166398-23-8) Procurement
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.
32 linked technical documents4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone chemical properties
Biological activity of 4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone
Topic: The Rational Discovery of 4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone Derivatives and Analogs as Multi-Target Ligands for Neurodegenerative Disease
Technical Application Note: Characterization of 4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone
4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone in medicinal chemistry applications
Application Note: Strategic Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives
4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone synthesis yield improvement
Technical Support Center: Purification of 4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone
Overcoming solubility issues with 4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone
A Comparative Guide to the Biological Activity of 4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone Derivatives
Title: The Rigid Linker Advantage: 4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone in CNS Ligand Design
A Researcher's Guide to Validating Target Engagement for Novel Bioactive Compounds: The Case of 4-(3,4-dihydroisoquinolin-2(1H)-yl)cyclohexanone
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